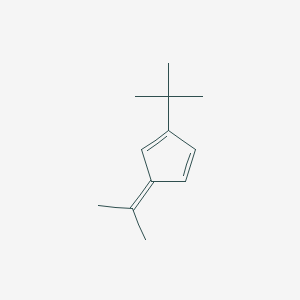
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene
Descripción general
Descripción
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(tert-Butyl)-5-(propan-2-ylidene)cyclopenta-1,3-diene, also known as 2-tert-butyl-6,6-dimethylfulvene, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structural characterization, and reported pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step reaction process. One common method includes the use of tert-butylpyrrole and various aldehydes under controlled conditions to yield the target compound. The crystallographic data indicates that the compound possesses a complex molecular structure characterized by conjugated double bonds and intramolecular hydrogen bonding, which may contribute to its stability and reactivity .
Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C12H16 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Cell Dimensions | a = 10.123 Å, b = 7.543 Å, c = 15.456 Å |
| Torsion Angle | C9–C10–O2–C10 = -71.0° |
The analysis of the crystal structure reveals alternating single and double bonds within the molecule, supporting its aromatic character and potential for biological activity .
Anticonvulsant Properties
One of the significant applications of this compound is in the synthesis of Lacosamide, an anticonvulsant medication used for treating partial-onset seizures. Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels and modulating CRMP2 (Collapsin Response Mediator Protein 2), which is crucial for neuronal excitability .
Mechanistic Insights
The biological mechanisms underlying the activity of this compound may involve interactions with cellular signaling pathways or direct effects on cellular structures. For example, compounds with similar structures have been shown to influence ion channel activity and modulate inflammatory responses .
Study on Anticancer Effects
In a comparative study involving several cyclopentadiene derivatives, one compound demonstrated significant selectivity towards cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential for further development of this compound as a candidate for anticancer therapy .
Pharmacological Evaluation
Pharmacological evaluations have been conducted to assess the anti-inflammatory and analgesic properties of related compounds. These studies often utilize animal models to measure pain response and inflammation reduction, providing insights into the therapeutic potential of cyclopentadiene derivatives .
Propiedades
IUPAC Name |
2-tert-butyl-5-propan-2-ylidenecyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-9(2)10-6-7-11(8-10)12(3,4)5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEXBNSBUHRMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C=CC(=C1)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563013 | |
| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132380-73-5 | |
| Record name | 2-tert-Butyl-5-(propan-2-ylidene)cyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














